
4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it an essential component in the synthesis of various materials.
作用機序
The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) is not yet fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) has anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which makes it an essential component in the development of anti-inflammatory drugs. However, one of the limitations of using this compound is its toxicity, which makes it unsuitable for use in vivo.
将来の方向性
For the study of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) include further investigation of its mechanism of action and its potential applications in the development of anti-inflammatory and anti-cancer drugs. Additionally, studies should focus on the development of less toxic derivatives of this compound that can be used in vivo.
合成法
The synthesis of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of sodium acetate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of sodium acetate, followed by the reaction with ethyl acetoacetate and then cyclization using polyphosphoric acid.
科学的研究の応用
The compound 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials. Additionally, this compound has shown potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
115665-06-0 |
|---|---|
製品名 |
4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) |
分子式 |
C17H12ClNO3 |
分子量 |
313.7 g/mol |
IUPAC名 |
methyl 5-(4-chlorophenyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)19-22-16(14)12-7-9-13(18)10-8-12/h2-10H,1H3 |
InChIキー |
FZRQFXLRQGUHKV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
同義語 |
4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



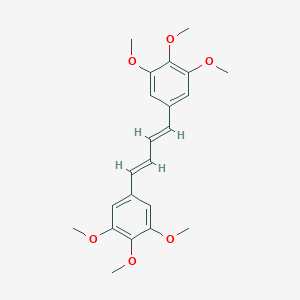
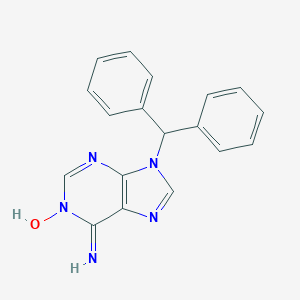
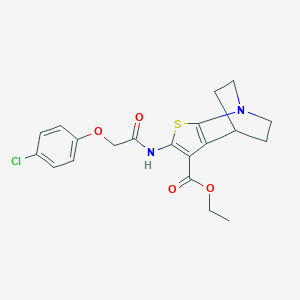
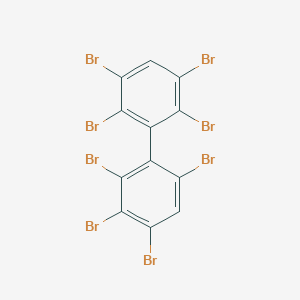

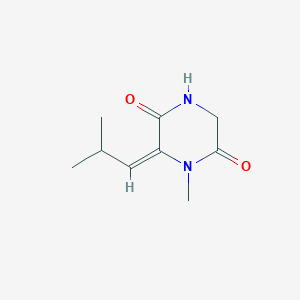
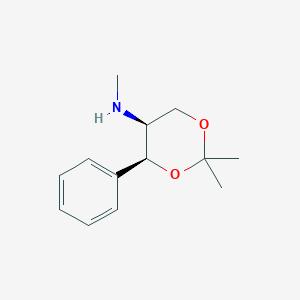

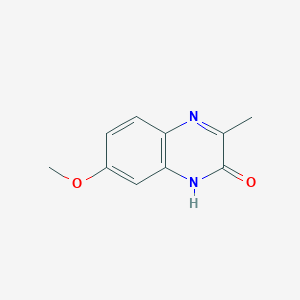
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

